molecular formula C8H9NO B3268942 3-(Aziridin-1-yl)phenol CAS No. 500284-15-1

3-(Aziridin-1-yl)phenol

Cat. No.: B3268942
CAS No.: 500284-15-1
M. Wt: 135.16 g/mol
InChI Key: HRHQMCICSZCKQH-UHFFFAOYSA-N
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Description

3-(Aziridin-1-yl)phenol is an organic compound featuring a phenol group substituted with an aziridine ring at the third position Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)phenol typically involves the nucleophilic substitution of a phenol derivative with an aziridine. One common method is the reaction of 3-chlorophenol with aziridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the aziridine on the phenol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Aziridin-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Aziridin-1-yl)phenol primarily involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and DNA, which is why aziridines are often studied for their potential use in chemotherapy. The phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 3-(Aziridin-1-yl)phenol is unique due to the combination of the highly reactive aziridine ring and the phenol group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(aziridin-1-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-3-1-2-7(6-8)9-4-5-9/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHQMCICSZCKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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